3-(2-Hydroxyphenyl)cyclopent-1-ene-1-carboxylic acid
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Overview
Description
3-(2-Hydroxyphenyl)cyclopent-1-ene-1-carboxylic acid is an organic compound with the molecular formula C12H12O3 It is characterized by a cyclopentene ring substituted with a hydroxyphenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyphenyl)cyclopent-1-ene-1-carboxylic acid typically involves the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in the presence of triethylamine as a catalyst. This reaction is carried out in ethanol at room temperature, yielding multifunctionalized cyclopent-3-ene-1-carboxamides with high diastereoselectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyphenyl)cyclopent-1-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxy group to a chloro group, which can then undergo further substitution reactions.
Major Products
Oxidation: Formation of 3-(2-oxophenyl)cyclopent-1-ene-1-carboxylic acid.
Reduction: Formation of 3-(2-hydroxyphenyl)cyclopent-1-ene-1-methanol.
Substitution: Formation of 3-(2-chlorophenyl)cyclopent-1-ene-1-carboxylic acid.
Scientific Research Applications
3-(2-Hydroxyphenyl)cyclopent-1-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyphenyl)cyclopent-1-ene-1-carboxylic acid involves its interaction with specific molecular targets. For example, the carboxylate moiety can establish stable hydrogen bonds with amino acid residues in enzymes, potentially inhibiting their activity . The hydroxy group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Hydroxyphenyl)cyclopent-1-ene-1-carboxamide
- 3-(2-Hydroxyphenyl)cyclopent-1-ene-1-methanol
- 3-(2-Chlorophenyl)cyclopent-1-ene-1-carboxylic acid
Uniqueness
3-(2-Hydroxyphenyl)cyclopent-1-ene-1-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C12H12O3 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)cyclopentene-1-carboxylic acid |
InChI |
InChI=1S/C12H12O3/c13-11-4-2-1-3-10(11)8-5-6-9(7-8)12(14)15/h1-4,7-8,13H,5-6H2,(H,14,15) |
InChI Key |
NCNNWOQEMFTGCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC1C2=CC=CC=C2O)C(=O)O |
Origin of Product |
United States |
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